11beta-Hydroxycurvularin

描述

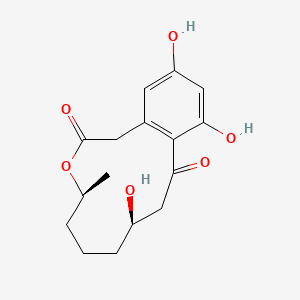

Structure

3D Structure

属性

CAS 编号 |

60821-04-7 |

|---|---|

分子式 |

C16H20O6 |

分子量 |

308.33 g/mol |

IUPAC 名称 |

(5S,9R)-9,13,15-trihydroxy-5-methyl-4-oxabicyclo[10.4.0]hexadeca-1(12),13,15-triene-3,11-dione |

InChI |

InChI=1S/C16H20O6/c1-9-3-2-4-11(17)7-13(19)16-10(6-15(21)22-9)5-12(18)8-14(16)20/h5,8-9,11,17-18,20H,2-4,6-7H2,1H3/t9-,11+/m0/s1 |

InChI 键 |

QPBNFQKLPIXNFL-GXSJLCMTSA-N |

SMILES |

CC1CCCC(CC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O)O |

手性 SMILES |

C[C@H]1CCC[C@H](CC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O)O |

规范 SMILES |

CC1CCCC(CC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O)O |

同义词 |

11beta-hydroxycurvularin |

产品来源 |

United States |

Origin and Isolation Methodologies for 11beta Hydroxycurvularin

Mycological Diversity and Taxonomy of 11beta-Hydroxycurvularin Producing Genera (e.g., Curvularia, Penicillium, Alternaria)

This compound is a polyketide macrolide, a class of secondary metabolites produced by various fungal species. The ability to synthesize curvularin-type compounds is distributed across several genera, primarily within the phylum Ascomycota. researchgate.netresearchgate.net These fungi occupy diverse ecological niches and exhibit a wide range of lifestyles, from plant pathogens to saprobes and endophytes. nih.govmdpi.com The primary genera known to produce this compound and its structural analogs include Curvularia, Penicillium, and Alternaria. researchgate.netontosight.ai

The genus Curvularia is a well-documented source of curvularin-type metabolites. researchgate.net Taxonomically, Curvularia belongs to the family Pleosporaceae within the order Pleosporales. researchgate.net Species of this genus are often found as pathogens on a variety of plants, particularly grasses, and are also isolated from soil and air. researchgate.netfrontiersin.org Molecular data has led to taxonomic refinements, with some species previously classified as Bipolaris being grouped into Curvularia. researchgate.net

Penicillium is another major genus capable of producing curvularin-related compounds. researchgate.netmdpi.com This genus is part of the family Aspergillaceae (formerly Trichocomaceae) and the order Eurotiales. researchgate.netdtu.dk Penicillium species are ubiquitous and are among the most common fungi found in various environments, including soil, food products, and indoor air. mdpi.commdpi.com Their metabolic diversity is vast, leading to the production of numerous commercially important and mycotoxigenic compounds. mdpi.comdtu.dk

The genus Alternaria , also a member of the Pleosporales order, is a significant producer of curvularin (B155139) derivatives. nih.govfrontiersin.org Alternaria species are widespread, acting as common saprobes, plant pathogens on numerous crops, and endophytes. nih.govfrontiersin.org The taxonomy of Alternaria is complex, with molecular studies dividing the genus into multiple sections. nih.govfrontiersin.org Strains within Alternaria section Alternaria are particularly noted for their prolific production of secondary metabolites. nih.gov

Other genera such as Aspergillus and Cochliobolus have also been reported to produce dehydrocurvularins, which are closely related precursors or derivatives in the curvularin biosynthetic pathway. nih.gov

Table 1: Taxonomic Classification of Key this compound Producing Genera

| Kingdom | Phylum | Class | Order | Family | Genus |

|---|---|---|---|---|---|

| Fungi | Ascomycota | Dothideomycetes | Pleosporales | Pleosporaceae | Curvularia |

| Fungi | Ascomycota | Eurotiomycetes | Eurotiales | Aspergillaceae | Penicillium |

| Fungi | Ascomycota | Dothideomycetes | Pleosporales | Pleosporaceae | Alternaria |

| Fungi | Ascomycota | Eurotiomycetes | Eurotiales | Aspergillaceae | Aspergillus |

| Fungi | Ascomycota | Dothideomycetes | Pleosporales | Pleosporaceae | Cochliobolus |

Isolation from Endophytic Fungi and Other Biogeographical Niches

The search for novel bioactive compounds has led researchers to explore unique ecological niches, with endophytic fungi being a particularly fruitful source. mdpi.comnih.gov Endophytes reside within the living tissues of plants without causing any apparent disease and are recognized for their ability to produce a diverse array of secondary metabolites. mdpi.comnih.gov this compound has been successfully isolated from endophytic fungi. For instance, an endophytic strain of Curvularia sp., M12, was isolated and found to produce the compound. researchgate.net Similarly, related curvularin stereoisomers, such as 11α-hydroxycurvularin, have been isolated from the endophytic fungus Aspergillus polyporicola. researchgate.net

Beyond terrestrial endophytes, fungi from marine environments have also been identified as producers of curvularin-type macrolides. A Curvularia species (QTYC-1) isolated from the marine alga Gracilaria folifera was shown to produce curvularin derivatives. researchgate.net Another study identified (11S,15R)-11-hydroxycurvularin and (11R,15R)-11-hydroxycurvularin from the marine actinomycete Pseudonocardia sp. HS7, which was obtained from a sea cucumber. researchgate.net These findings highlight that the production of these metabolites is not confined to a single habitat but is found in fungi adapted to various biogeographical niches, from terrestrial plants to marine organisms. researchgate.netresearchgate.net The isolation process from these sources typically involves culturing the fungus on a suitable medium, followed by extraction of the fungal biomass and/or the culture broth. isciii.es

Table 2: Examples of this compound and Analogs from Diverse Niches

| Isolated Compound | Producing Organism | Niche/Host |

|---|---|---|

| This compound | Curvularia sp. M12 | Endophytic fungus |

| 11α-hydroxycurvularin | Aspergillus polyporicola R2 | Endophytic fungus from Synsepalum dulcificum |

| (11S,15R)-11-hydroxycurvularin | Pseudonocardia sp. HS7 | Marine actinomycete from sea cucumber |

| (11R,15R)-11-hydroxycurvularin | Pseudonocardia sp. HS7 | Marine actinomycete from sea cucumber |

| Curvularin-type macrolides | Curvularia sp. QTYC-1 | Fungus from marine alga Gracilaria folifera |

Advanced Chromatographic and Spectroscopic Techniques for Isolation and Enrichment

The isolation and purification of this compound from complex fungal extracts is a multi-step process that relies on a combination of advanced chromatographic and spectroscopic methods. nih.gov The general workflow begins with the extraction of the fungal culture (both mycelium and broth) using organic solvents, such as a chloroform/methanol mixture. isciii.es

Following initial extraction, the crude extract undergoes fractionation and purification using various chromatographic techniques. High-Performance Liquid Chromatography (HPLC), particularly at the semi-preparative scale, is a cornerstone for isolating pure compounds from complex natural product matrices. nih.govresearchgate.net Modern isolation strategies often employ high-resolution chromatographic methods that can be scaled up from analytical to preparative levels, ensuring consistent selectivity. nih.gov Techniques such as 2D-Liquid Chromatography (2D-LC) can provide significantly enhanced resolution for separating structurally similar compounds. nih.gov

Throughout the purification process, fractions are monitored using detectors that provide real-time data. nih.gov Hyphenated techniques, which couple chromatography with spectroscopy, are essential for this "dereplication" process, allowing for the rapid identification of known compounds and the targeted isolation of novel ones. nih.gov Common setups include HPLC coupled with Photodiode Array (PDA) for UV-Vis absorbance spectra, and Mass Spectrometry (MS) for molecular weight information. isciii.esnih.gov

Once a pure compound is isolated, its chemical structure is elucidated using a suite of spectroscopic techniques. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D-NMR experiments (like COSY, HSQC, and HMBC), is fundamental for determining the carbon-hydrogen framework and stereochemistry. researchgate.net High-Resolution Mass Spectrometry (HRMS) provides the precise molecular formula. researchgate.net Additional techniques like Fourier-Transform Infrared (FT-IR) spectroscopy can be used to identify functional groups present in the molecule. researchgate.net

Table 3: Techniques for the Isolation and Characterization of this compound

| Technique | Purpose |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation and purification of the compound from extracts. nih.govnih.gov |

| Semi-Preparative HPLC | Isolation of larger quantities of the pure compound. nih.gov |

| 2D-Liquid Chromatography (2D-LC) | High-resolution separation of complex mixtures. nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Detection, identification, and authentication of the compound in extracts. isciii.es |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (1D & 2D) | Complete structural elucidation and determination of stereochemistry. researchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Determination of the exact molecular formula. researchgate.net |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of characteristic functional groups. researchgate.net |

| Compound Name |

|---|

| This compound |

| 11α-hydroxycurvularin |

| (11S,15R)-11-hydroxycurvularin |

| (11R,15R)-11-hydroxycurvularin |

Elucidation of 11beta Hydroxycurvularin Biosynthetic Pathways

Polyketide Origins and Precursor Incorporation Studies

The foundation of 11β-hydroxycurvularin is a polyketide backbone, a common feature of a large and diverse class of natural products. wikipedia.org Early biosynthetic investigations using isotopically labeled precursors definitively established the polyketide origin of the curvularin (B155139) scaffold. nih.gov These studies were crucial in identifying 10,11-dehydrocurvularin as the immediate product of the core polyketide synthase (PKS) system. nih.gov 11β-hydroxycurvularin, along with its epimer 11α-hydroxycurvularin, is formed through the subsequent addition of water to 10,11-dehydrocurvularin. nih.gov

Further detailed precursor incorporation studies have provided deeper insights into the assembly of the polyketide chain. Experiments have shown that linear, reduced tetraketides and their N-acetylcysteamine (SNAC) thioester derivatives can be successfully incorporated into the curvularin structure. nih.gov This suggests a stepwise assembly process where smaller ketide units are sequentially added and modified. The intact incorporation of a tetraketide SNAC derivative into 10,11-dehydrocurvularin has been demonstrated in the fungus Alternaria cinerariae, further solidifying the proposed biosynthetic pathway. nih.gov

| Precursor Type | Observation | Significance |

| Labeled Acetate (B1210297) | Incorporation into the curvularin backbone | Confirmed polyketide origin nih.gov |

| Linear Tetraketides | Incorporated into curvularin structure | Suggests stepwise chain assembly nih.gov |

| Tetraketide-SNAC Thioesters | Intact incorporation into 10,11-dehydrocurvularin | Elucidates advanced biosynthetic intermediates nih.gov |

Characterization of Biosynthetic Enzymes

The synthesis of 11β-hydroxycurvularin from simple precursors is orchestrated by a suite of specialized enzymes. These include large, multifunctional polyketide synthases, cytochrome P450 monooxygenases responsible for specific chemical modifications, and other ancillary enzymes that finalize the complex structure.

Iterative Polyketide Synthase (PKS) Systems and Their Modular Organization

The biosynthesis of the curvularin backbone is accomplished by a pair of collaborating iterative polyketide synthases (iPKSs). nih.gov This is a common strategy for the production of fungal resorcylic acid lactones and related structures. nih.gov Unlike the modular PKSs that use a different set of domains for each elongation step, iterative PKSs use their catalytic domains repeatedly to build the polyketide chain. mdpi.complos.org

In the case of 10,11-dehydrocurvularin, the precursor to 11β-hydroxycurvularin, two distinct PKS enzymes, AtCURS1 and AtCURS2 from Aspergillus terreus, are involved. nih.gov AtCURS1 is a highly reducing PKS (hrPKS) and is responsible for synthesizing a tetraketide starter unit. This starter unit is then transferred to the second PKS, AtCURS2, a non-reducing PKS (nrPKS), which completes the synthesis of the final polyketide chain. nih.gov This collaborative, sequential action of two iPKSs is a hallmark of this biosynthetic pathway. nih.gov

Table of PKS Domains in AtCURS1:

| Domain | Function |

| Ketoacyl Synthase (KS) | Catalyzes Claisen condensation for chain elongation |

| Acyltransferase (AT) | Selects and loads extender units (malonyl-CoA) |

| Dehydratase (DH) | Removes a water molecule from the growing chain |

| Ketoreductase (KR) | Reduces a keto group to a hydroxyl group |

| Enoyl Reductase (ER) | Reduces a carbon-carbon double bond |

| Acyl Carrier Protein (ACP) | Tethers the growing polyketide chain |

This table represents the typical domains found in a highly reducing fungal iterative PKS like AtCURS1.

Role of Cytochrome P450 Monooxygenases in Hydroxylation and Stereochemical Control

Cytochrome P450 monooxygenases (CYPs) are a versatile superfamily of heme-containing enzymes that play a crucial role in the late stages of many biosynthetic pathways by catalyzing regio- and stereospecific oxidation reactions. wikipedia.orgresearchgate.net In the context of 11β-hydroxycurvularin biosynthesis, a cytochrome P450 enzyme is hypothesized to be involved in the hydroxylation of the curvularin backbone. While the direct precursor to 11β-hydroxycurvularin is 10,11-dehydrocurvularin, which can hydrate (B1144303) non-enzymatically, the stereospecificity often observed in natural product biosynthesis suggests a potential enzymatic role in controlling the formation of the 11β-hydroxyl group.

Although a specific P450 has not been definitively characterized for the direct hydroxylation of 10,11-dehydrocurvularin to 11β-hydroxycurvularin, the involvement of such enzymes in related pathways is well-documented. plos.org For instance, in the biosynthesis of other complex polyketides, CYPs are responsible for introducing hydroxyl groups at specific positions, which can be critical for the final structure and biological activity of the molecule. plos.org The stereochemical outcome of these reactions is tightly controlled by the enzyme's active site. researchgate.net Future research will likely focus on identifying and characterizing the specific CYP(s) involved in the curvularin pathway and elucidating their role in determining the final stereochemistry at the C-11 position.

Identification and Function of Ancillary Enzymes in Macrolactone Formation

The final step in the formation of the curvularin scaffold is the macrolactonization of the linear polyketide chain. This crucial cyclization reaction is often catalyzed by a thioesterase (TE) domain, which is typically found at the C-terminus of the final PKS module. The TE domain releases the fully assembled polyketide chain from the PKS and facilitates the intramolecular ester bond formation that creates the characteristic macrolactone ring of curvularins.

Genetic Basis of 11β-Hydroxycurvularin Biosynthesis

The enzymes responsible for producing 11β-hydroxycurvularin are encoded by a set of genes that are often physically clustered together on the fungal chromosome. This co-localization facilitates the coordinated regulation of the entire biosynthetic pathway.

Genomic Localization and Organization of Biosynthetic Gene Clusters (BGCs)

The genes for 10,11-dehydrocurvularin biosynthesis have been identified and characterized in a biosynthetic gene cluster (BGC) from Aspergillus terreus. nih.gov This cluster contains the genes encoding the two collaborating iterative polyketide synthases, AtcurS1 and AtcurS2. nih.gov In addition to the core PKS genes, the BGC also harbors genes predicted to encode other necessary functions, such as a transporter protein, which is likely involved in exporting the synthesized curvularins from the cell, and a transcriptional regulator that controls the expression of the entire gene cluster. nih.gov

The organization of genes within a BGC is a common feature in fungal secondary metabolism and allows for the efficient production of complex natural products. nih.gov The discovery and analysis of the curvularin BGC have been instrumental in reconstituting the biosynthetic pathway in a heterologous host, such as Saccharomyces cerevisiae, which has confirmed the function of the identified genes. nih.gov

Table of Genes in the Aspergillus terreus Dehydrocurvularin (B13541) BGC:

| Gene | Predicted Function |

| AtcurS1 | Highly reducing iterative polyketide synthase (hrPKS) |

| AtcurS2 | Non-reducing iterative polyketide synthase (nrPKS) |

| Transporter gene | Export of curvularins from the cell |

| Regulatory gene | Transcriptional regulation of the BGC |

This table summarizes the key genes identified in the dehydrocurvularin biosynthetic gene cluster from Aspergillus terreus. nih.gov

Transcriptional and Post-Transcriptional Regulation of BGCs

The biosynthesis of fungal secondary metabolites, including curvularin-type compounds, is governed by a sophisticated regulatory network operating at both transcriptional and post-transcriptional levels. The genes required for a specific metabolic pathway are typically organized into biosynthetic gene clusters (BGCs), which allows for coordinated expression. plos.org The expression of these BGCs is often silent or occurs at low levels under standard laboratory conditions, as it is tightly controlled by a variety of regulatory elements in response to specific environmental or developmental signals. mdpi.comnih.gov

Regulation of BGCs is managed by two main types of transcription factors (TFs): cluster-specific regulators and global regulators. mdpi.com Approximately half of all predicted fungal BGCs contain their own pathway-specific TFs, which can act as activators for all genes within that cluster. nih.gov In the case of the curvularin precursor, 10,11-dehydrocurvularin, the BGC identified in Aspergillus terreus contains a gene, AtCurR, that encodes a putative GAL4-like transcriptional regulator. nih.gov The presence of this gene within the cluster strongly suggests it plays a direct role in controlling the expression of the other biosynthetic genes, such as the polyketide synthases (AtCURS1 and AtCURS2) and a transporter (AtCurE). nih.gov

In addition to cluster-specific TFs, global regulators modulate the expression of multiple BGCs in response to broad environmental stimuli like pH, carbon source availability, and light. plos.orgmdpi.com These master regulators, such as PacC and the Velvet protein family in Aspergillus species, integrate environmental signals to control development and secondary metabolism. plos.orgmdpi.com Furthermore, chromatin structure plays a crucial role; many BGCs are located in heterochromatic regions of the genome, which are typically transcriptionally repressed. mdpi.comnih.gov Chromatin remodeling is therefore a key mechanism for activating these "silent" clusters. nih.gov

While transcriptional control is the primary regulatory checkpoint, post-transcriptional and post-translational mechanisms also contribute to the fine-tuning of metabolic pathways. Although specific studies on the post-transcriptional regulation of the 11beta-hydroxycurvularin pathway are limited, mechanisms such as the regulation of protein synthesis and degradation in response to metabolite concentrations are known to be critical for controlling metabolic flux in host organisms like Saccharomyces cerevisiae.

Comparative Genomics and Evolution of Curvularin Biosynthesis

This compound belongs to the dihydroxyphenylacetic acid lactone (DAL) family, which is characterized by a 12-membered macrocyclic ring. nih.gov These compounds are structurally related to the better-known 14-membered resorcylic acid lactones (RALs), such as zearalenone (B1683625) and radicicol. nih.govresearchgate.net Comparative genomic and bioinformatic analyses have provided significant insights into the evolutionary relationship between the biosynthetic pathways of these distinct but related polyketide families.

A key finding is that the biosynthesis of both DALs and RALs requires the collaboration of two distinct iterative polyketide synthases (iPKSs): a highly reducing PKS (hrPKS) and a non-reducing PKS (nrPKS). nih.govacs.org This shared, complex biosynthetic logic suggests a common evolutionary origin. acs.orgnih.gov It is hypothesized that the synthases for both DALs and RALs are orthologous, having evolved from a common ancestral gene cluster. Subsequent events such as gene duplication, horizontal gene transfer, and cluster loss are thought to have driven the diversification of these pathways across different fungal lineages. acs.org

The production of a 12-membered DAL ring versus a 14-membered RAL ring is determined by crucial differences in the programming of the collaborating PKS enzymes. nih.gov

Starter Unit Chain Length : The hrPKS in the dehydrocurvularin pathway synthesizes a tetraketide intermediate that serves as the starter unit for the nrPKS. In contrast, the hrPKS enzymes in RAL pathways produce longer penta- or hexaketide starter units. nih.gov This difference in starter unit length is a primary determinant of the final macrocycle's ring size.

Cyclization Specificity : The product template (PT) domain of the nrPKS dictates the regiospecificity of the intramolecular aldol (B89426) condensation that forms the aromatic ring. In the dehydrocurvularin nrPKS (AtCURS2), the PT domain is programmed for an S-type cyclization pattern, which is atypical for many fungal polyketides and results in the characteristic dihydroxyphenylacetic acid scaffold of curvularins. nih.gov

Comparative analysis of the dehydrocurvularin BGCs from two evolutionarily distant fungi, Aspergillus terreus (Eurotiomycetes) and Alternaria cinerariae (Dothideomycetes), further illuminates the evolution of these pathways. nih.gov While the core PKS enzymes (e.g., AtCURS1/AtCURS2 in A. terreus and Dhc3/Dhc5 in A. cinerariae) share significant homology, the starter-unit acyl-transferase (SAT) domain of the nrPKS shows the lowest sequence identity. nih.gov The SAT domain is responsible for the specific protein-protein interaction that transfers the polyketide intermediate from the hrPKS to the nrPKS. Its variability suggests that this interaction is highly organism-specific and has co-evolved within each fungus to ensure functional collaboration between the two PKS enzymes. nih.gov

Strategies for Biosynthetic Pathway Engineering and Heterologous Expression

Reconstruction and Heterologous Production of this compound in Model Organisms (e.g., Saccharomyces cerevisiae)

The yeast Saccharomyces cerevisiae is a robust and genetically tractable eukaryotic host, making it an ideal platform for the reconstruction of complex biosynthetic pathways and the heterologous production of natural products. nih.govnih.gov Its use allows for the functional characterization of biosynthetic genes and the production of compounds that may be difficult to obtain from their native producers. frontiersin.org

The biosynthetic pathway for curvularin-type polyketides has been successfully reconstituted in S. cerevisiae. In a key study, the two essential polyketide synthase genes from the 10,11-dehydrocurvularin cluster of Aspergillus terreus, AtcurS1 (encoding the hrPKS) and AtcurS2 (encoding the nrPKS), were co-expressed in yeast. nih.gov This experiment successfully validated the function of the gene cluster and led to the production of the target compounds. nih.govusda.gov

Notably, the engineered yeast strain produced not one, but two major products. The primary product was identified as 10,11-dehydrocurvularin, the direct output of the PKS machinery. The second major product was 11-hydroxycurvularin, which results from the chemical addition of a water molecule to 10,11-dehydrocurvularin. nih.gov Further analysis revealed that the 11-hydroxycurvularin produced was an enantiomeric mixture of 11α-hydroxycurvularin and 11β-hydroxycurvularin in an approximate 3:1 ratio. nih.gov This work represents a direct demonstration of the heterologous production of this compound in a model organism.

| Host Organism | Expressed Genes | Primary Product | Secondary Product | Isolated Yield |

|---|---|---|---|---|

| Saccharomyces cerevisiae BJ5464-NpgA | AtcurS1 and AtcurS2 (from A. terreus) | 10,11-Dehydrocurvularin | 11-Hydroxycurvularin (mixture of 11α and 11β enantiomers) | 6 mg/L (10,11-Dehydrocurvularin), 2.5 mg/L (11-Hydroxycurvularin) nih.gov |

| Saccharomyces cerevisiae | Dhc3 and Dhc5 (from A. cinerariae) | 10,11-Dehydrocurvularin | Not specified | Not specified nih.gov |

Targeted Gene Manipulation for Enhanced Production and Structural Diversification

Genetic engineering offers powerful strategies to increase the production of desired natural products and to generate novel chemical structures not found in nature. mdpi.comrsc.org Modern gene editing tools like CRISPR-Cas9 have revolutionized metabolic engineering, allowing for precise modifications to enhance yields or create structural diversity. nih.govfrontiersin.orgfrontiersin.org These techniques can be applied to the this compound pathway by, for example, overexpressing regulatory genes or knocking out competing metabolic pathways to increase the flux of precursors toward curvularin biosynthesis.

Beyond enhancing production, targeted gene manipulation has been successfully used to achieve structural diversification of the curvularin scaffold.

Precursor-Directed Biosynthesis : This strategy involves feeding synthetic analogues of natural biosynthetic intermediates to an engineered microbial host. When an S. cerevisiae strain expressing only the nrPKS gene (AtcurS2) was fed synthetic N-acetylcysteamine (SNAC) thioester analogues of the tetraketide starter unit, it successfully produced novel analogues of dehydrocurvularin. nih.gov This demonstrates that the nrPKS can accept modified starter units, providing a direct route to structural diversification.

Rational PKS Engineering : The modular nature of PKS enzymes allows for the rational engineering of their catalytic domains to predictably alter the final product structure. mdpi.comresearchgate.net In a remarkable example, the product template (PT) domain of the dehydrocurvularin nrPKS (CurS2) was re-engineered. By introducing just a few targeted mutations into the active site, researchers successfully reprogrammed the enzyme to perform a different type of cyclization, leading to the production of 14-membered RALs instead of the native 12-membered DAL, dehydrocurvularin. nih.gov This work highlights the potential to control polyketide ring size and structure through precise, structure-guided mutations.

These strategies showcase the immense potential of combining synthetic biology with an understanding of biosynthetic pathways to both improve the supply of rare natural products and to generate novel bioactive compounds for drug discovery.

| Strategy | Genetic Modification / Method | Host / System | Outcome | Reference |

|---|---|---|---|---|

| Structural Diversification | Feeding of synthetic tetraketide starter unit analogues | S. cerevisiae expressing only the nrPKS (AtcurS2) | Production of novel dehydrocurvularin analogues | nih.gov |

| Structural Diversification | Rational engineering of the Product Template (PT) domain of the nrPKS (CurS2) | In vitro / Heterologous expression | Reprogrammed the PKS to produce 14-membered resorcylic acid lactones (RALs) instead of 12-membered dehydrocurvularin (DAL) | nih.gov |

Molecular and Cellular Biological Mechanisms of 11beta Hydroxycurvularin Action

In Vitro Enzyme Modulation and Receptor Interaction Studies

The pro-inflammatory enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are key mediators in the inflammatory cascade. researchgate.netstanford.edu Their expression is induced by various stimuli, including lipopolysaccharide (LPS), leading to the production of nitric oxide (NO) and prostaglandins, respectively. researchgate.netresearchgate.net The inhibition of these enzymes is a common strategy for anti-inflammatory drug development. researchgate.netnih.gov

Research has shown that certain curvularin-type macrolides can inhibit the production of NO in LPS-stimulated RAW 264.7 macrophages. researchgate.net For instance, dehydrocurvularin (B13541), a related compound, demonstrated significant inhibition of NO production with a reported IC50 value of 0.91 μM. researchgate.net This suggests a potential mechanism of action involving the downregulation of the iNOS pathway. The inhibition of iNOS and COX-2 is often linked to the suppression of the NF-κB signaling pathway, which is a critical regulator of their gene expression. researchgate.netnih.gov While direct inhibitory data for 11beta-hydroxycurvularin on iNOS and COX-2 is not extensively detailed in the provided search results, the activity of similar compounds points towards a plausible role in modulating these inflammatory enzymes.

Table 1: Inhibitory Activity of a Curvularin-related Compound on NO Production

| Compound | Cell Line | Stimulant | Inhibitory Target | IC50 (µM) |

|---|---|---|---|---|

| Dehydrocurvularin | RAW 264.7 | LPS | Nitric Oxide (NO) | 0.91 researchgate.net |

Heat shock proteins (HSPs), particularly Hsp90, are molecular chaperones crucial for maintaining protein homeostasis, especially under cellular stress. mdpi.commdpi.com They are involved in the folding, stability, and function of a wide array of "client" proteins, many of which are key signaling molecules involved in cell proliferation and survival. frontiersin.orgplos.org The heat shock response (HSR) is a cellular defense mechanism that upregulates the expression of HSPs to protect against proteotoxic stress. frontiersin.org

Hsp90 has been identified as a target for some natural products. acs.org While direct interaction studies between this compound and Hsp90 are not explicitly detailed in the provided results, the broader context of natural compounds affecting the HSR is relevant. The HSR is regulated by heat shock factor 1 (HSF1), which itself is a client protein of Hsp90, forming a negative feedback loop. mdpi.comfrontiersin.org Disruption of Hsp90 function can lead to the activation of HSF1 and the induction of the HSR. The interaction between chaperones like Hsp90 and Hsp70 is often cooperative in refolding denatured proteins. nih.gov Given the role of Hsp90 in cellular signaling and the anti-proliferative effects of curvularin-type compounds, investigating the interaction between this compound and Hsp90 could provide insights into its mechanism of action.

The biological activity of a compound is fundamentally determined by its binding affinity to specific protein targets. researchgate.netnih.gov Predicting and measuring this affinity is a cornerstone of drug discovery. biorxiv.org The "lock and key" model provides a basic framework for understanding these interactions, where the ligand fits into the active site of the enzyme. researchgate.net

While specific enzymatic targets for this compound beyond those mentioned above are not extensively cataloged in the search results, the general principle of ligand-protein interaction applies. The binding affinity, often quantified by the dissociation constant (Kd), dictates the strength of the interaction. nih.gov Various computational and experimental methods are used to determine these affinities. mdpi.com For instance, the binding affinities of various ligands to proteins can be ranked to determine their potential efficacy. nih.gov The structural features of this compound, including its macrolide ring and hydroxyl group, will govern its potential interactions with a range of cellular proteins.

Cellular Responses and Signaling Pathway Perturbations (in model systems)

Curvularin (B155139) and its derivatives have been noted for their effects on cell division and viability. core.ac.ukresearchgate.net Some curvularin compounds have been shown to act as spindle poisons, interfering with the mitotic apparatus and thereby inhibiting cell division. researchgate.net For example, curvularin can induce the formation of barrel-shaped mitotic spindles. researchgate.net

Studies on various cell lines have demonstrated the anti-proliferative potential of curvularin-related compounds. core.ac.uk For instance, extracts from fungi producing these compounds have shown activity against the A549 cell line, reducing cell viability. core.ac.uk The cytotoxic activity of these compounds has also been observed in sea urchin embryogenesis models. researchgate.net The impact on cell proliferation is a key aspect of the biological activity of this compound and its analogs.

Table 2: Observed Effects of Curvularin-related Compounds on Cell Division

| Compound | Observed Effect | Reference |

|---|---|---|

| Curvularin | Induces barrel-shaped mitotic spindles | researchgate.net |

| 8-dehydrocurvularin | Causes miniature spindles | researchgate.net |

The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central to a multitude of cellular processes, including inflammation, cell proliferation, and apoptosis. researchgate.netmdpi.com The MAPK family includes key kinases such as ERK, JNK, and p38. mdpi.com These pathways can be activated by various stimuli, including LPS and inflammatory cytokines. nih.govresearchgate.net

There is evidence that natural compounds can modulate these pathways. For example, certain plant-derived fractions have been shown to inhibit the NF-κB and MAPK signaling pathways in LPS-stimulated RAW 264.7 cells, leading to a decrease in the production of inflammatory mediators. nih.gov The inhibition of NF-κB can, in turn, down-regulate the expression of target genes like iNOS and COX-2. researchgate.netnih.gov Furthermore, modulation of MAPK pathways can have diverse effects on cell fate; for instance, inhibition of the ERK pathway alongside activation of the JNK pathway has been implicated in the induction of apoptosis in some cancer cells. plos.org Given the anti-inflammatory and anti-proliferative activities of curvularin-type compounds, it is plausible that this compound exerts its effects through the perturbation of the NF-κB and MAPK signaling cascades.

Gene Expression Profiling (Transcriptomics) in Response to this compound

Transcriptomics is the study of the complete set of RNA transcripts produced by an organism or cell under specific circumstances. Techniques like high-throughput RNA sequencing (RNA-seq) or gene expression microarrays allow for a global view of how a compound affects cellular gene expression. uni-kl.deembopress.org This analysis is fundamental to identifying the biological pathways and cellular processes modulated by a substance.

Currently, specific transcriptomic studies detailing the global gene expression changes in cells directly exposed to this compound are not available in publicly accessible literature. However, research on related fungi provides a framework for how such an analysis could be approached. For instance, a transcriptomic analysis of the fungus Curvularia tsudae under lead-induced stress identified 9,997 differentially expressed genes, revealing that pathways related to carbohydrate metabolism, amino acid and lipid metabolism, and ABC transporters were crucial for its stress response. nih.gov

Were a similar study conducted with this compound, researchers would treat a relevant cell line (e.g., a human cancer cell line or immune cells) with the compound and compare the resulting gene expression profile to untreated control cells. The data would reveal which genes are significantly upregulated or downregulated. This information can be used to infer the compound's mechanism of action. For example, a significant upregulation of genes involved in apoptosis (e.g., CASP3, BAX, BID) and downregulation of cell cycle progression genes (e.g., CDK1, CCNB1) would suggest a pro-apoptotic and anti-proliferative effect.

Table 1: Hypothetical Example of Transcriptomic Data for this compound Exposure This table illustrates the type of data that would be generated from an RNA-seq experiment.

| Gene Symbol | Full Gene Name | Log2 Fold Change | p-value | Cellular Pathway |

| TNF | Tumor Necrosis Factor | 2.58 | <0.001 | Inflammation, Apoptosis |

| IL6 | Interleukin 6 | 2.15 | <0.001 | Inflammation |

| VEGFA | Vascular Endothelial Growth Factor A | -1.89 | <0.01 | Angiogenesis |

| HMOX1 | Heme Oxygenase 1 | 3.01 | <0.001 | Oxidative Stress Response |

| NFKBIA | NFKB Inhibitor Alpha | -2.20 | <0.001 | NF-κB Signaling |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Proteomic and Metabolomic Signatures of Cellular Exposure

Proteomics and metabolomics offer deeper insight by quantifying the changes in protein and small molecule metabolite levels, respectively, following compound exposure. frontiersin.orgrevespcardiol.org These approaches provide a functional readout of the cellular state that is often more directly linked to phenotype than transcriptomics alone. revespcardiol.org

As with transcriptomics, specific proteomic or metabolomic studies to define the cellular signature of this compound exposure have not been published. Integrated analyses combining these techniques are powerful for building a comprehensive view of a compound's effects. frontiersin.org For example, in a study on cigar tobacco under different light conditions, integrated proteomic and metabolomic analyses identified 780 differentially expressed proteins and 254 differentially expressed metabolites, revealing a major reconfiguration of energy metabolism and terpenoid biosynthesis. frontiersin.org

If applied to this compound, mass spectrometry-based techniques would be used to identify and quantify thousands of proteins and metabolites from compound-treated cells. A resulting proteomic signature might show changes in the abundance of key enzymes, structural proteins, or signaling molecules. The metabolomic signature could reveal alterations in central carbon metabolism, lipid profiles, or amino acid pools. For instance, an increase in ketone bodies and specific lipid metabolites, coupled with changes in enzymes involved in fatty acid oxidation, could point towards a significant metabolic remodeling effect. revespcardiol.org

Structural Biology of this compound-Target Complexes

Structural biology provides an atomic-level view of how a compound physically interacts with its molecular target, which is essential for understanding its mechanism and for any future efforts in drug design and optimization. crick.ac.uk

High-Resolution Structural Determination (e.g., X-ray Crystallography, Cryo-EM) of Compound-Protein Interactions

High-resolution structural techniques like X-ray crystallography and cryo-electron microscopy (Cryo-EM) are the gold standards for determining the three-dimensional structure of protein-ligand complexes. crick.ac.uknih.gov X-ray crystallography requires the compound-target complex to be formed into a well-ordered crystal, which is then exposed to X-rays to produce a diffraction pattern that can be used to calculate the electron density and thus the atomic structure. crick.ac.uk Cryo-EM involves flash-freezing the complexes in solution and imaging them with an electron microscope, allowing for the reconstruction of a 3D model. crick.ac.uk

There are currently no publicly deposited crystal or Cryo-EM structures of this compound bound to a protein target. To achieve this, one would first need to identify a high-affinity protein target. Once a target is known, the protein would be expressed, purified, and incubated with this compound. The resulting complex would then be subjected to crystallization trials or prepared for Cryo-EM analysis. A successful structural determination would reveal the precise binding pocket, the orientation of the compound, and the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the interaction. This information is invaluable for explaining the compound's specificity and potency.

Computational Approaches to Binding Prediction and Molecular Dynamics

Computational methods are critical throughout the process of drug discovery and mechanism elucidation. researchgate.netnih.gov These techniques can predict how a compound might bind to a protein target and simulate its behavior over time.

Molecular Docking: This method computationally places a ligand (this compound) into the binding site of a protein target in various orientations and conformations to predict the most stable binding mode. The stability is estimated using a scoring function, which provides a measure of binding affinity. nih.gov While no specific docking studies for this compound are published, studies on the parent compound curvularin have utilized docking to predict interactions with target proteins. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the compound-target complex, simulating the movements of atoms over time (from nanoseconds to microseconds). nih.govnih.gov This technique can validate the stability of a docked pose, reveal conformational changes in the protein or ligand upon binding, and be used to calculate binding free energies more accurately. researchgate.netnih.gov A simulation of an this compound-protein complex would show how the two molecules move and adapt to each other, highlighting key residues that are critical for maintaining the interaction. researchgate.netnih.gov

Table 2: Example of Computational Data for a Hypothetical this compound-Target Interaction

| Computational Method | Parameter | Predicted Value | Interpretation |

| Molecular Docking | Binding Affinity | -9.5 kcal/mol | Strong predicted binding affinity. |

| Molecular Docking | Key Interacting Residues | TYR 82, SER 120, LEU 199 | The compound is predicted to form hydrogen bonds with TYR 82 and SER 120 and hydrophobic contacts with LEU 199. |

| Molecular Dynamics | RMSD of Ligand | 1.2 Å | The ligand remains stable in the binding pocket throughout the simulation. |

| MM/GBSA | Binding Free Energy | -75.3 kcal/mol | Favorable binding free energy, confirming a stable interaction. |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Chemical Synthesis and Derivatization of 11beta Hydroxycurvularin Analogs

Total Synthesis Approaches (e.g., Asymmetric Total Synthesis via Intramolecular Nitrile Oxide Cycloaddition)

A significant achievement in the synthesis of 11β-hydroxycurvularin was the first asymmetric total synthesis, which also led to a revision of its structure. acs.orgacs.orgnih.gov A key step in this synthesis is the intramolecular nitrile oxide cycloaddition (INOC). acs.orgmdpi.com This strategy involves the creation of the macrocyclic ring and the simultaneous setting of a crucial stereocenter. acs.org

The synthesis commenced with commercially available phenylacetic acid and a readily available alcohol, proceeding through five steps to yield the target molecule. acs.org A critical intermediate, an oxime, was prepared and then subjected to the INOC reaction. mdpi.com This reaction, forming an isoxazoline (B3343090) ring, demonstrated remarkable remote stereoinduction, where a distant chiral center dictates the stereochemical outcome of the newly formed center within the macrocycle. acs.orgmdpi.com The subsequent cleavage of the N-O bond in the isoxazoline ring revealed the β-hydroxyketone moiety characteristic of the final product. acs.orgnih.gov

This synthetic route is notable for its efficiency and practicality, allowing for the gram-scale production of (−)-11β-hydroxycurvularin. acs.org The successful application of the INOC reaction in this context highlights its utility in the construction of complex macrocyclic natural products. acs.orgresearchgate.net

Key Features of the Total Synthesis:

Strategy: Asymmetric total synthesis featuring a remote stereoinductive intramolecular nitrile oxide cycloaddition (INOC). acs.orgmdpi.com

Key Reaction: The INOC reaction simultaneously forms the macrocycle and establishes a key stereocenter with high diastereoselectivity. acs.orgmdpi.com

Outcome: Led to the first total synthesis and a structural revision of (−)-11β-hydroxycurvularin. acs.orgnih.gov

Chemoenzymatic Synthesis of 11β-Hydroxycurvularin and its Stereoisomers

Chemoenzymatic approaches offer a powerful alternative for the synthesis of complex chiral molecules like 11β-hydroxycurvularin and its stereoisomers. These methods combine the selectivity of enzymatic reactions with the versatility of traditional organic chemistry. While specific chemoenzymatic total syntheses of 11β-hydroxycurvularin are not extensively detailed in the provided results, the principles of this strategy are well-established for natural product synthesis. ugr.esnih.gov

A general chemoenzymatic strategy could involve the use of enzymes, such as ketoreductases or lipases, to introduce key stereocenters with high enantioselectivity. For instance, a ketoreductase could be employed to asymmetrically reduce a ketone precursor, establishing the (11β)-hydroxyl group with the correct stereochemistry. This enzymatic step would be integrated into a broader synthetic sequence to construct the macrocyclic backbone. The heterologous biosynthesis of 10,11-dehydrocurvularin in yeast, which then hydrates to form a mixture of 11α- and 11β-hydroxycurvularin, demonstrates a biological precedent for such enzymatic transformations. nih.gov

The use of enzymes can offer milder reaction conditions and improved stereochemical control compared to purely chemical methods, making it an attractive avenue for the synthesis of various stereoisomers of 11β-hydroxycurvularin for further investigation. nih.gov

Semi-Synthetic Modification and Scaffold Diversity

Semi-synthetic modification of the 11β-hydroxycurvularin scaffold provides a means to generate a diverse library of analogs. This approach leverages the naturally produced core structure, which can then be chemically altered to explore the impact of different functional groups on the molecule's properties. The goal is to create scaffold diversity, which is the generation of a wide range of molecular architectures from a common starting point. rsc.orgfrontiersin.org

Modifications to the 11β-hydroxycurvularin scaffold could include:

Esterification or etherification of the hydroxyl groups.

Modification of the ketone functionality.

Alterations to the aromatic ring , such as the introduction of different substituents.

These modifications can lead to analogs with altered physical, chemical, and biological properties. The study of such analogs is crucial for understanding the structure-activity relationships of this class of compounds. The concept of scaffold diversity is a central theme in medicinal chemistry and natural product research, aiming to expand the chemical space accessible for drug discovery and other applications. rsc.orgfrontiersin.org

Structure-Activity Relationship (SAR) Studies at the Molecular Level (non-pharmacological focus)

Structure-activity relationship (SAR) studies at the molecular level aim to understand how specific structural features of 11β-hydroxycurvularin and its analogs influence their intrinsic chemical and physical properties, independent of any pharmacological effects.

Initial SAR insights can be gleaned from comparing the properties of 11β-hydroxycurvularin with its close natural analogs, such as 11α-hydroxycurvularin and dehydrocurvularin (B13541). nih.gov The stereochemistry at the C11 position, being either β or α, can significantly impact the molecule's three-dimensional shape and, consequently, its interactions with its environment.

A systematic SAR study would involve the synthesis of a series of analogs with targeted modifications and the subsequent analysis of their properties. For example, altering the substituents on the aromatic ring could influence the molecule's electronic properties and solubility. Changes to the macrocyclic ring size or flexibility could affect its conformational preferences.

By correlating these structural changes with observed properties, a detailed understanding of the SAR can be developed. This knowledge is fundamental for the rational design of new curvularin-based molecules with tailored characteristics.

Advanced Analytical Methodologies for 11beta Hydroxycurvularin Research

High-Resolution Mass Spectrometry for Metabolite Profiling and Dereplication

High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of 11β-hydroxycurvularin, enabling precise metabolite profiling and efficient dereplication. nih.gov Dereplication is the process of rapidly identifying known compounds in a complex mixture, thereby focusing research efforts on novel substances. HRMS provides highly accurate mass measurements, often with sub-ppm accuracy, which is critical for assigning the correct elemental composition to a detected ion. waters.com

In the context of fungal metabolomics, researchers often employ liquid chromatography coupled with HRMS (LC-HRMS) to analyze crude extracts. core.ac.uk This approach allows for the separation of metabolites prior to their detection by the mass spectrometer. The resulting data, a combination of retention time and accurate mass, provides a high degree of confidence in compound identification. nih.gov For instance, in the analysis of fungal extracts from Aspergillus terreus, LC-HRMS was instrumental in identifying not only 10,11-dehydrocurvularin but also its hydrated analogue, 11-hydroxycurvularin, which exists as a mixture of 11α- and 11β-epimers. asm.orgnih.gov

The process of dereplication using HRMS data often involves comparing the experimental accurate mass and isotopic pattern against comprehensive databases of known natural products. frontiersin.orgresearchgate.net This strategy was successfully used to identify a range of secondary metabolites in fungal extracts. frontiersin.org Data processing techniques such as mass defect filtering and background subtraction further enhance the ability to pinpoint metabolites of interest within a complex data matrix. nih.gov

Table 1: Exemplary HRMS Data for Curvularin-type Compounds

| Compound | Molecular Formula | Calculated m/z [M-H]⁻ | Observed m/z [M-H]⁻ | Source Organism |

| (-)-(S)-curvularin | C₁₆H₂₀O₅ | 291.1238 | 291.1229 | Curvularia sp. |

| dehydrocurvularin (B13541) | C₁₆H₁₈O₅ | 291.1238 | 291.1237 | Curvularia sp. |

| 11α-hydroxycurvularin | C₁₆H₂₀O₆ | 307.1187 | 307.1181 | Curvularia sp. |

This table is generated based on representative data and is for illustrative purposes.

Advanced Spectroscopic Techniques (e.g., multidimensional NMR) for Mechanistic Probing

While HRMS provides the elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise three-dimensional structure of 11β-hydroxycurvularin. Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity of atoms within the molecule. researchgate.net

These advanced NMR experiments are crucial for distinguishing between isomers, such as 11α-hydroxycurvularin and 11β-hydroxycurvularin. asm.org The spatial orientation of the hydroxyl group at the C-11 position significantly influences the chemical shifts and coupling constants observed in the NMR spectra. For example, the chemical structures of 11α-hydroxycurvularin and 11β-hydroxycurvularin were confirmed by comparing their ¹H and ¹³C NMR data. nih.gov

Furthermore, the absolute configuration of these stereoisomers can be determined through techniques like X-ray crystallography or by comparing experimental electronic circular dichroism (ECD) spectra with those calculated using time-dependent density functional theory (TD-DFT). researchgate.net The total synthesis of (−)-11β-hydroxycurvularin, which involved the diastereoselective formation of an isoxazoline (B3343090) ring, relied heavily on spectroscopic data to confirm the stereochemistry at each step and ultimately revise the structure of the natural product. acs.orgacs.org

Table 2: Representative ¹H and ¹³C NMR Data for Hydroxycurvularin Isomers

| Position | ¹³C (ppm) in DMSO-d₆ | ¹H (ppm) in DMSO-d₆ |

| 1 | 171.8 | - |

| 3 | 108.7 | 6.20 (d, J=2.5 Hz) |

| 4 | 163.7 | - |

| 5 | 102.1 | 6.15 (d, J=2.5 Hz) |

| 6 | 158.9 | - |

| 7 | 138.2 | - |

| 8 | 35.8 | 2.65 (m), 2.55 (m) |

| 10 | 209.5 | - |

| 11 | 75.1 | 4.30 (m) |

| 12 | 45.2 | 1.85 (m), 1.70 (m) |

| 13 | 22.9 | 1.35 (m), 1.20 (m) |

| 14 | 30.1 | 1.50 (m) |

| 15 | 68.2 | 4.90 (m) |

| 16 | 20.5 | 1.10 (d, J=6.5 Hz) |

Note: This table presents a generalized summary of NMR data for hydroxycurvularin isomers. Actual values may vary slightly depending on the specific isomer and experimental conditions. Data derived from findings for 11α-hydroxycurvularin. core.ac.uk

Chromatographic Separations for Isomer Resolution and Purity Assessment

The separation of 11β-hydroxycurvularin from its isomers and other closely related compounds is a significant analytical challenge due to their similar physicochemical properties. Chromatographic techniques are essential for achieving the necessary resolution for accurate quantification and biological testing.

High-performance liquid chromatography (HPLC) is a widely used method for the separation and purification of curvularin (B155139) derivatives. asm.orgnih.gov Different stationary phases can be employed to exploit subtle differences in the polarity and structure of the isomers. For instance, reversed-phase HPLC using a C18 column is a common starting point, but more specialized column chemistries, such as those with phenyl-hexyl or fluorophenyl phases, can offer enhanced selectivity for isomeric separation. lcms.cz In one study, an enantiomeric mixture of 11-hydroxycurvularin was successfully separated into 11α-hydroxycurvularin and 11β-hydroxycurvularin using HPLC with a gradient of acetonitrile (B52724) in water. nih.gov

The purity of the isolated 11β-hydroxycurvularin is critical for accurate biological evaluation. Purity assessment is typically performed using the same HPLC methods developed for separation, often in conjunction with a detector like a diode array detector (DAD) or a mass spectrometer to ensure no co-eluting impurities are present. Flash chromatography can be utilized for initial purification from crude extracts. core.ac.uk More advanced techniques like supercritical fluid chromatography (SFC) are also emerging as powerful tools for the separation of challenging isomeric natural products, including glucuronide conjugates of similar compounds. nih.gov

Table 3: Chromatographic Techniques for Curvularin Analysis

| Technique | Stationary Phase Example | Mobile Phase Example | Application |

| Flash Chromatography | Silica Gel | Dichloromethane/Methanol gradient | Initial purification from crude extract |

| HPLC | C18 | Acetonitrile/Water gradient | Separation of curvularin derivatives |

| HPLC | FluoroPhenyl | Acetonitrile/Water with formic acid | High-resolution separation of isomers |

| SFC | Chiral Stationary Phase | Supercritical CO₂ with co-solvent | Enantiomeric resolution |

This table provides examples of chromatographic conditions and is for illustrative purposes.

Ecological and Evolutionary Context of 11beta Hydroxycurvularin Production

Role in Fungal Defense and Interspecies Competition

Fungi exist in competitive environments where they vie for resources and space with other microorganisms, including bacteria and other fungi. plos.org In this constant struggle for survival, the production of bioactive secondary metabolites like 11beta-Hydroxycurvularin serves as a potent chemical defense mechanism. plos.orgfrontiersin.org These compounds can inhibit the growth of competitors, thereby securing a niche for the producing fungus. plos.org Curvularin (B155139), the parent compound of this compound, is known for its antibacterial and antifungal properties. researchgate.net This suggests a direct role for these metabolites in mediating interactions with other microbes.

The production of such defense compounds is often a tightly regulated process, induced in response to the presence of competitors. plos.org This inducible defense mechanism allows the fungus to conserve energy and resources, producing the chemical arsenal (B13267) only when necessary. The ecological benefit of producing these compounds is evident in the ability of the fungus to establish and maintain its territory in a complex microbial community. For instance, in nutrient-rich substrates, which are often battlegrounds for saprophytic fungi and bacteria, the secretion of antifungal and antibacterial compounds is a key strategy for dominance. plos.org

Furthermore, the interaction is not limited to microorganisms. Fungi are also prey for various fungivores, such as insects and nematodes. plos.org The production of toxic or deterrent secondary metabolites can provide protection against these predators. While the specific role of this compound in deterring fungivores is not extensively documented, the general role of fungal polyketides in defense against grazers is well-established. frontiersin.org

Biosynthetic Diversity Across Fungal Genera and Species

Curvularin-type macrolides, including this compound, are produced by a diverse range of ascomycete fungi. nih.gov These compounds have been isolated from various genera, most notably Curvularia, but also from Penicillium, Aspergillus, Alternaria, and Cochliobolus. nih.govnih.gov This wide distribution across different fungal taxa highlights the horizontal transfer and subsequent diversification of the biosynthetic gene clusters (BGCs) responsible for their production.

The biosynthesis of curvularins involves a complex pathway catalyzed by polyketide synthases (PKSs). frontiersin.org These large, multi-domain enzymes are responsible for the iterative condensation of simple acyl-CoA precursors to form the polyketide backbone. frontiersin.org The structural diversity observed within the curvularin family arises from the variation in the PKS enzymes and subsequent modifying enzymes, such as reductases, oxygenases, and transferases.

For example, the absolute configuration of the C-15 chiral center in curvularin-type polyketides can vary depending on the reduction pathway catalyzed by β-ketoacyl reductase during macrolide biosynthesis. researchgate.net This enzymatic variability leads to the production of different stereoisomers of curvularin and its derivatives, potentially with distinct biological activities.

A study of a marine-derived strain of Penicillium sp. (SF-5859) led to the isolation of a new curvularin derivative along with eight known curvularin-type polyketides. nih.gov This finding underscores the metabolic plasticity within a single fungal strain to produce a suite of related compounds. The structural variations, such as the opening of the 12-membered lactone ring, have been shown to significantly affect the biological activity of these molecules. nih.gov

The table below summarizes the production of curvularin-type compounds by different fungal genera, illustrating the biosynthetic diversity.

| Fungal Genus | Notable Curvularin-type Compounds Produced | Source Environment |

| Curvularia | Curvularin, this compound, Curvulone A and B | Marine Algae, Terrestrial Plants |

| Penicillium | Curvularin derivatives | Marine environments |

| Aspergillus | 10,11-Dehydrocurvularin | Terrestrial |

| Alternaria | Curvularins | Terrestrial |

| Cochliobolus | Curvularins | Terrestrial |

This table is illustrative and not exhaustive. The specific compounds produced can vary significantly between species and even strains within the same genus.

Evolutionary Pressures Shaping Curvularin Biosynthesis

The evolution of the biosynthetic pathways for curvularins is driven by a variety of selective pressures, primarily the need to adapt to changing environmental conditions and overcome challenges from competitors and predators. rsc.orgnih.gov The genes responsible for the biosynthesis of secondary metabolites are often located together in biosynthetic gene clusters (BGCs). rsc.org This clustering facilitates the co-inheritance and co-regulation of the entire pathway.

The evolution of new secondary metabolites can occur through several mechanisms, including the functional divergence of existing BGCs, horizontal gene transfer of BGCs between different species, and the de novo assembly of new clusters. rsc.org In the case of curvularins, the presence of the BGC in distantly related fungal genera suggests that horizontal gene transfer has likely played a role in its evolutionary history.

Furthermore, gene duplication and subsequent neofunctionalization within a BGC can lead to the evolution of new enzymatic activities and, consequently, novel chemical structures. nih.gov This process of pathway evolution allows fungi to generate chemical diversity, increasing the chances of producing a compound with enhanced or novel biological activity that provides a selective advantage. For example, modifications to the core curvularin structure, such as the hydroxylation at the C-11 position to form this compound, are the result of the action of specific tailoring enzymes that have evolved within the BGC.

The selective pressures exerted by competing microbes can drive the diversification of these compounds. A novel antifungal compound may provide a temporary advantage, but the target organisms can evolve resistance. This co-evolutionary arms race necessitates the continuous evolution of new chemical defenses by the fungus.

The table below outlines some of the key evolutionary pressures and the resulting adaptations in curvularin biosynthesis.

| Evolutionary Pressure | Resulting Adaptation in Biosynthesis |

| Interspecies microbial competition | Production of curvularins with antifungal and antibacterial activity. |

| Predation by fungivores | Potential production of toxic or deterrent curvularin derivatives. |

| Changing environmental conditions | Plasticity in the BGC to produce a range of related compounds with different properties. |

| Co-evolution with competitors | Diversification of curvularin structures through gene duplication, mutation, and horizontal gene transfer. |

Future Directions and Research Imperatives for 11beta Hydroxycurvularin

Discovery of Novel Biosynthetic Pathways and Uncharacterized Enzymes

The biosynthesis of curvularins originates from a polyketide pathway. nih.gov Investigations have identified the immediate product of the polyketide synthase (PKS) system as 10,11-dehydrocurvularin. nih.gov It is understood that 11β-hydroxycurvularin, along with its epimer 11α-hydroxycurvularin, is formed through the addition of water to 10,11-dehydrocurvularin. nih.gov This conversion has been observed during heterologous biosynthesis in yeast and in culture mediums. nih.gov

However, the precise mechanism of this hydration step remains an area for future exploration. Key research questions include whether this is a spontaneous chemical transformation under specific physiological conditions or if it is catalyzed by a yet-to-be-discovered enzyme, such as a hydratase.

Future research should focus on:

Screening for Hydratase Activity: Conducting enzymatic assays with cell-free extracts from curvularin-producing fungi (e.g., Aspergillus terreus, Alternaria tomato) to detect specific enzymatic activity that facilitates the conversion of 10,11-dehydrocurvularin to its hydroxylated forms. nih.govmdpi.com

Genome Mining: Analyzing the genomic data of producing organisms to identify putative enzyme-encoding genes, such as hydratases or other tailoring enzymes, located near the known curvularin (B155139) PKS gene cluster.

Isotopic Labeling Studies: Employing advanced isotopic labeling experiments to trace the origin of the hydroxyl group and elucidate the stereospecificity of its addition, which could provide evidence for enzymatic control.

The discovery of a dedicated enzyme for this step would be a significant breakthrough, offering a new tool for the chemoenzymatic synthesis of specific curvularin analogues.

Elucidation of Unexplored Molecular Targets and Signaling Networks

The broader class of curvularins is known for a range of biological activities, including cytotoxic and anti-inflammatory effects. nih.gov For instance, 10,11-dehydrocurvularin is noted for its ability to modulate the heat shock response, which contributes to its anticancer properties. nih.govacs.org Other related fungal lactones have been shown to inhibit critical signaling pathways; for example, galiellalactone (B1674401) can inhibit TGF-β signaling by preventing SMAD2/3 from binding to DNA. researchgate.net

For 11β-hydroxycurvularin specifically, the molecular targets and the signaling networks it modulates are largely uncharted territory. Its structural similarity to other bioactive macrolactones suggests it may interact with key cellular proteins and pathways, but these interactions require empirical validation.

Imperatives for future research include:

Target Identification Studies: Utilizing chemoproteomic approaches, such as affinity chromatography with immobilized 11β-hydroxycurvularin as bait, to pull down and identify binding proteins from cancer cell lysates.

Pathway Analysis: Performing global transcriptomic (RNA-seq) and proteomic analyses on cells treated with 11β-hydroxycurvularin to identify differentially expressed genes and proteins. This can reveal which signaling pathways (e.g., TGF-β, NF-κB, MAPK) are perturbed by the compound. researchgate.net

Phenotypic Screening: Conducting high-throughput screening against diverse panels of human cell lines (e.g., cancer, immune cells) to uncover novel cytostatic, cytotoxic, or immunomodulatory effects, which can provide clues to its mechanism of action.

Elucidating these molecular interactions is fundamental to understanding the compound's biological role and assessing its therapeutic potential.

Advances in Metabolic Engineering and Synthetic Biology for Controlled Biosynthesis

The principles of metabolic engineering and synthetic biology offer powerful tools to overcome the limitations of natural production and to generate novel derivatives. frontiersin.orgnih.govmdpi.comfrontiersin.org The successful heterologous expression of the PKS genes for 10,11-dehydrocurvularin in Saccharomyces cerevisiae has already provided a foundational platform. nih.gov

The future of 11β-hydroxycurvularin production lies in optimizing and expanding these engineered microbial systems. openaccessjournals.com Key research directions include:

Pathway Refactoring and Regulation: Reconstructing the biosynthetic pathway with synthetic promoters and regulatory elements to achieve fine-tuned control over enzyme expression. mdpi.com This can help balance the pathway, avoid the accumulation of toxic intermediates, and maximize the production of the desired product. mdpi.com

Enzyme Engineering: If a specific hydratase is discovered (as discussed in 8.1), its gene could be co-expressed with the PKS in the heterologous host to ensure efficient and stereoselective conversion to 11β-hydroxycurvularin. Furthermore, directed evolution could be used to alter the substrate specificity of the PKS or tailoring enzymes to produce novel, non-natural curvularin analogues.

These advancements could lead to sustainable, scalable, and economically viable production of 11β-hydroxycurvularin and its derivatives for further research and development. openaccessjournals.com

Table 1: Strategies in Metabolic Engineering for 11β-Hydroxycurvularin Biosynthesis

| Strategy | Description | Research Goal |

|---|---|---|

| Host Optimization | Modifying the primary metabolism of the microbial host (e.g., S. cerevisiae) to increase the availability of biosynthetic precursors like acetyl-CoA and malonyl-CoA. | Increase the overall titer and yield of the curvularin backbone. |

| Pathway Engineering | Assembling and expressing the curvularin biosynthetic genes in a heterologous host. This includes the core polyketide synthases and any tailoring enzymes. nih.gov | Establish a reliable and controllable production platform, independent of the native fungal producer. |

| Enzyme Co-expression | Introducing genes for specific tailoring enzymes, such as a putative hydratase, alongside the core PKS genes. | Drive the biosynthetic pathway towards a specific end-product, such as 11β-hydroxycurvularin, and improve conversion efficiency. |

| Synthetic Biology Tools | Utilizing well-characterized genetic parts (promoters, terminators) and genome-editing techniques (e.g., CRISPR/Cas9) to precisely control gene expression levels within the engineered pathway. frontiersin.org | Optimize metabolic flux, minimize the formation of unwanted byproducts, and enhance the robustness of the production strain. |

Integration of Omics Data for Comprehensive Systems-Level Understanding

To achieve a holistic understanding of 11β-hydroxycurvularin, from its production to its cellular effects, it is essential to integrate multiple layers of high-throughput 'omics' data. nih.govmdpi.com A systems biology approach, combining genomics, transcriptomics, proteomics, and metabolomics, can uncover complex interactions that would be missed by single-focus studies. systemsbiologylab.orgmdc-berlin.de

Future research imperatives in this area are:

Metabolomic Profiling: Using techniques like LC-HRMS to perform detailed metabolomic analysis of engineered microbial strains. core.ac.uk This can precisely quantify the production of 11β-hydroxycurvularin and other related metabolites, helping to identify bottlenecks in the biosynthetic pathway.

Multi-Omics for Target Elucidation: Combining transcriptomic and proteomic data from cells treated with 11β-hydroxycurvularin to build comprehensive models of the cellular response. youtube.com This integrated analysis can more accurately pinpoint the key signaling pathways and protein networks that are targeted by the compound.

Predictive Modeling: Developing computational models based on omics data to simulate the effects of genetic modifications on the biosynthetic pathway or to predict the biological activity of novel curvularin derivatives. systemsbiologylab.org

This data-rich, systems-level perspective will be crucial for rationally guiding metabolic engineering efforts and for building a comprehensive picture of the compound's mechanism of action. youtube.com

Table 2: Application of Omics Technologies to 11β-Hydroxycurvularin Research

| Omics Technology | Application Area | Research Question Addressed |

|---|---|---|

| Genomics | Biosynthetic Pathway Discovery | What genes are co-located with the PKS genes and may be involved in tailoring reactions? mdc-berlin.de |

| Transcriptomics | Molecular Target Identification | How does gene expression in a cell change upon treatment with 11β-hydroxycurvularin? youtube.com |

| Proteomics | Elucidation of Signaling Networks | Which proteins physically interact with 11β-hydroxycurvularin? Which protein levels or post-translational modifications change after treatment? nih.gov |

| Metabolomics | Metabolic Engineering & Biosynthesis | What is the quantitative output of known and unknown metabolites from an engineered production strain? Where are the bottlenecks in the pathway? core.ac.uk |

常见问题

Q. What in vivo models are most suitable for studying 11β-Hydroxycurvularin’s anti-inflammatory or immunomodulatory effects?

- Methodological Answer :

- Acute Inflammation : Use carrageenan-induced paw edema in rats. Measure TNF-α and IL-6 levels via ELISA.

- Chronic Models : Employ collagen-induced arthritis (CIA) in mice. Assess joint histopathology and cytokine profiles.

- Dosing : Conduct dose-ranging studies (1–10 mg/kg) with dexamethasone as a positive control. Monitor body weight and organ indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。